3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride
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Overview
Description
A-438079 hydrochloride hydrate is an organic molecular entity.
Mechanism of Action
Target of Action
A 438079 hydrochloride is a potent, competitive, and selective antagonist of the P2X7 purinergic receptor . The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in the function of immune cells .
Mode of Action
The compound interacts with the P2X7 receptor, inhibiting the influx of calcium ions in the human recombinant P2X7 cell line .
Biochemical Pathways
The p2x7 receptor, which is the target of this compound, is known to be involved in various cellular processes, including inflammation and apoptosis . By inhibiting the P2X7 receptor, A 438079 hydrochloride could potentially affect these processes.
Pharmacokinetics
It is soluble in dmso and water , which may influence its bioavailability.
Result of Action
A 438079 hydrochloride has been shown to possess antinociceptive activity in models of neuropathic pain in vivo . This suggests that it may have potential therapeutic applications in the treatment of pain conditions. Additionally, it has been found to inhibit methamphetamine-induced microglial migration and phagocytosis in vitro .
Biochemical Analysis
Biochemical Properties
A 438079 hydrochloride interacts with the P2X7 purinergic receptor, a type of ATP-gated ion channel . It acts as a competitive antagonist, binding to the receptor and preventing its activation by ATP . This interaction can influence various biochemical reactions within the cell, particularly those involving calcium signaling .
Cellular Effects
The effects of A 438079 hydrochloride on cells are largely due to its antagonistic action on the P2X7 receptor . By inhibiting this receptor, A 438079 hydrochloride can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit methamphetamine-induced microglial migration and phagocytosis .
Molecular Mechanism
The molecular mechanism of A 438079 hydrochloride involves its binding to the P2X7 receptor, preventing the receptor’s activation by ATP . This can lead to changes in gene expression and cellular function, as the P2X7 receptor is involved in a variety of cellular processes .
Temporal Effects in Laboratory Settings
The effects of A 438079 hydrochloride can change over time in laboratory settings . For example, it has been shown to decrease the levels of various oxidative stress markers in septic rats over time .
Dosage Effects in Animal Models
In animal models, the effects of A 438079 hydrochloride can vary with different dosages . For example, it has been shown to reduce pathological nociception in models of neuropathic pain .
Metabolic Pathways
Given its role as a P2X7 receptor antagonist, it may influence pathways involving ATP and calcium signaling .
Transport and Distribution
Given its role as a P2X7 receptor antagonist, it is likely to be distributed wherever P2X7 receptors are present .
Subcellular Localization
Given its role as a P2X7 receptor antagonist, it is likely to be localized wherever P2X7 receptors are present, including the cell membrane .
Properties
CAS No. |
899431-18-6 |
---|---|
Molecular Formula |
C13H12Cl3N5O |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrate;hydrochloride |
InChI |
InChI=1S/C13H9Cl2N5.ClH.H2O/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9;;/h1-7H,8H2;1H;1H2 |
InChI Key |
ZHFJJBAKSROKNO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.O.Cl |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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